molecular formula C12H14N2O2 B1428908 2-(2-methylpropyl)-1H-1,3-benzodiazole-4-carboxylic acid CAS No. 1339385-93-1

2-(2-methylpropyl)-1H-1,3-benzodiazole-4-carboxylic acid

Cat. No.: B1428908
CAS No.: 1339385-93-1
M. Wt: 218.25 g/mol
InChI Key: VXDNPRNPYKOCOX-UHFFFAOYSA-N
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Description

2-(2-methylpropyl)-1H-1,3-benzodiazole-4-carboxylic acid is an organic compound belonging to the benzodiazole family Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This specific compound features a carboxylic acid group at the 4-position and a 2-methylpropyl group at the 2-position of the benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylpropyl)-1H-1,3-benzodiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropan-1-amine with an appropriate benzene derivative, followed by cyclization and functional group transformations to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods can vary depending on the scale and desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylpropyl)-1H-1,3-benzodiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzodiazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse benzodiazole derivatives.

Scientific Research Applications

2-(2-methylpropyl)-1H-1,3-benzodiazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-methylpropyl)-1H-1,3-benzodiazole-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds or ionic interactions, while the benzodiazole ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methylpropyl-1H-1,3-benzodiazole-4-carboxylic acid: Similar structure but with different substituents.

    1H-1,3-benzodiazole-4-carboxylic acid: Lacks the 2-methylpropyl group.

    2-(2-methylpropyl)-1H-1,3-benzodiazole: Lacks the carboxylic acid group.

Uniqueness

The presence of both the 2-methylpropyl group and the carboxylic acid group in 2-(2-methylpropyl)-1H-1,3-benzodiazole-4-carboxylic acid makes it unique. This combination of functional groups allows for specific interactions and reactivity that are not observed in similar compounds, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2-(2-methylpropyl)-1H-benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7(2)6-10-13-9-5-3-4-8(12(15)16)11(9)14-10/h3-5,7H,6H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDNPRNPYKOCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=C(C=CC=C2N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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